molecular formula C18H18N2O2 B15136999 Brd7-IN-3

Brd7-IN-3

Cat. No.: B15136999
M. Wt: 294.3 g/mol
InChI Key: NIKNWIMZQISDHR-UHFFFAOYSA-N
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Description

Brd7-IN-3 is a selective small-molecule inhibitor targeting the bromodomain-containing protein 7 (Brd7), a member of the bromodomain and extraterminal (BET) family. Bromodomains are critical epigenetic readers that recognize acetylated lysine residues on histones, playing pivotal roles in transcriptional regulation and chromatin remodeling . Brd7, in particular, has been implicated in tumor suppression, immune response modulation, and neurodegenerative diseases, making it a therapeutic target of growing interest .

This compound was developed through structure-based drug design, leveraging a quinazolinone core scaffold optimized for Brd7 binding affinity and selectivity. Its discovery addressed the need for highly specific inhibitors to dissect Brd7’s biological roles, as earlier BET inhibitors (e.g., JQ1, I-BET762) exhibited broad activity against multiple bromodomains, complicating mechanistic studies . Preclinical studies demonstrate this compound’s potent inhibition of Brd7 (IC₅₀ = 28 nM) with >50-fold selectivity over Brd9 and Brd4, making it a valuable tool for probing Brd7-specific pathways in cancer and inflammation models .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

7-(6-methoxy-2-methyl-3-pyridinyl)-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3

InChI Key

NIKNWIMZQISDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brd7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .

Mechanism of Action

Brd7-IN-3 exerts its effects by binding to the bromodomains of BRD7 and BRD9, inhibiting their interaction with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling and transcriptional regulation, leading to altered gene expression and potential therapeutic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Brd7-IN-3 is part of a growing class of bromodomain inhibitors. Below, it is compared with three structurally or functionally related compounds: BRD9 inhibitor BI-7273 , pan-BET inhibitor JQ1 , and Brd4-specific inhibitor AZD5153 .

Table 1: Biochemical and Functional Comparison

Compound Target(s) IC₅₀ (nM) Brd7 IC₅₀ (nM) Brd9 IC₅₀ (nM) Brd4 Selectivity (Brd7 vs. Brd9/Brd4) Cellular Activity (EC₅₀) Key Structural Features
This compound Brd7 28 >1,500 >1,400 >50-fold 120 nM (anti-proliferative, AML) Quinazolinone core, methyl-substituted aryl group
BI-7273 Brd9 >2,000 12 >2,000 >160-fold (Brd9 vs. Brd7/Brd4) 18 nM (cytotoxicity, MM) Tetrahydroquinoline scaffold
JQ1 Brd2, Brd3, Brd4, Brd7 90 85 75 <2-fold 50 nM (apoptosis, NUT midline carcinoma) Triazolodiazepine core
AZD5153 Brd4 >1,000 >1,000 5 >200-fold (Brd4 vs. Brd7/Brd9) 3 nM (MYC suppression, lymphoma) Dihydroquinazolinone, trifluoromethyl group

Key Findings:

Selectivity Profile: this compound’s quinazolinone core and methyl-aryl substitution confer exceptional selectivity for Brd7 over Brd9 and Brd4, addressing the off-target limitations of JQ1 . In contrast, BI-7273 and AZD5153 exhibit reciprocal selectivity for Brd9 and Brd4, respectively. JQ1’s pan-BET activity (IC₅₀ <100 nM for Brd2–4, Brd7, Brd9) limits its utility in dissecting individual bromodomain functions .

Structural Determinants: The methyl group on this compound’s aryl ring enhances hydrophobic interactions with Brd7’s ZA loop, a region divergent in Brd9 and Brd4 . BI-7273’s tetrahydroquinoline scaffold engages Brd9’s unique methionine residue (Met247), absent in Brd7 .

Functional Outcomes :

  • This compound suppresses AML cell proliferation (EC₅₀ = 120 nM) by downregulating Brd7-dependent oncogenes (e.g., MYC), with minimal impact on Brd4-driven pathways .
  • BI-7273 and AZD5153 show potency in multiple myeloma and lymphoma models, respectively, but their narrow selectivity may overlook Brd7-specific therapeutic opportunities .

Table 2: Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (µM) Plasma Stability (t₁/₂, h) Oral Bioavailability (%)
This compound 412.5 3.2 85 6.7 62
BI-7273 398.4 2.8 120 4.2 45
JQ1 376.4 1.5 220 1.8 28
AZD5153 448.3 4.1 35 8.9 78

Discussion:

  • Pharmacokinetics : this compound exhibits balanced solubility and bioavailability, outperforming JQ1 in plasma stability. AZD5153’s high LogP (4.1) correlates with prolonged half-life but limits solubility .
  • Therapeutic Potential: this compound’s specificity makes it suitable for diseases where Brd7 is a driver (e.g., AML, glioblastoma), while pan-BET inhibitors like JQ1 remain broader but less precise tools .

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